N'-[amino(3-chloro-4-fluorophenyl)methylidene](tert-butoxy)carbohydrazide
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Overview
Description
N’-amino(3-chloro-4-fluorophenyl)methylidenecarbohydrazide is a synthetic organic compound characterized by the presence of a hydrazide functional group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-amino(3-chloro-4-fluorophenyl)methylidenecarbohydrazide typically involves the reaction of 3-chloro-4-fluoroaniline with tert-butyl carbazate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N’-amino(3-chloro-4-fluorophenyl)methylidenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
N’-amino(3-chloro-4-fluorophenyl)methylidenecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-amino(3-chloro-4-fluorophenyl)methylidenecarbohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine: Known for its antiproliferative efficacy in cancer cells.
3-chloro-4-fluorophenyl isocyanate: Used in the synthesis of various organic compounds.
Uniqueness
N’-amino(3-chloro-4-fluorophenyl)methylidenecarbohydrazide is unique due to its specific structural features and the presence of both chloro and fluoro substituents on the phenyl ring
Properties
IUPAC Name |
tert-butyl N-[[amino-(3-chloro-4-fluorophenyl)methylidene]amino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN3O2/c1-12(2,3)19-11(18)17-16-10(15)7-4-5-9(14)8(13)6-7/h4-6H,1-3H3,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMDPPBDZZUZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(C1=CC(=C(C=C1)F)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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